molecular formula C7H7NOS B13972446 2-aminobenzenecarbothioic S-acid CAS No. 32187-15-8

2-aminobenzenecarbothioic S-acid

Cat. No.: B13972446
CAS No.: 32187-15-8
M. Wt: 153.20 g/mol
InChI Key: WFHFVCFAKGYGPN-UHFFFAOYSA-N
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Description

2-aminobenzenecarbothioic S-acid is an organic compound that belongs to the class of aromatic amines and thiols It is characterized by the presence of an amino group (-NH2) and a thiocarboxylic acid group (-CSOH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzenecarbothioic S-acid typically involves the reaction of 2-aminobenzenethiol with carbon disulfide (CS2) under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and a suitable solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-aminobenzenecarbothioic S-acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, substituted amines, and various thiol derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-aminobenzenecarbothioic S-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of therapeutic agents and diagnostic tools.

    Industry: The compound is utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-aminobenzenecarbothioic S-acid involves its interaction with various molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzenethiol: Lacks the thiocarboxylic acid group, making it less versatile in certain reactions.

    2-aminobenzenesulfonic acid: Contains a sulfonic acid group instead of a thiocarboxylic acid group, resulting in different chemical properties and reactivity.

    2-aminobenzothiazole: Features a fused thiazole ring, which imparts distinct biological activities and synthetic applications.

Uniqueness

2-aminobenzenecarbothioic S-acid is unique due to the presence of both amino and thiocarboxylic acid groups, which confer a combination of nucleophilic and electrophilic properties. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

32187-15-8

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

2-aminobenzenecarbothioic S-acid

InChI

InChI=1S/C7H7NOS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)

InChI Key

WFHFVCFAKGYGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)S)N

Origin of Product

United States

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